molecular formula C15H10N4O2S B11031118 N-(1H-indol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(1H-indol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11031118
M. Wt: 310.3 g/mol
InChI Key: QVNRBBGEPJSEFN-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that combines an indole moiety with a thiazolopyrimidine structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Properties

Molecular Formula

C15H10N4O2S

Molecular Weight

310.3 g/mol

IUPAC Name

N-(1H-indol-4-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C15H10N4O2S/c20-13(10-8-17-15-19(14(10)21)6-7-22-15)18-12-3-1-2-11-9(12)4-5-16-11/h1-8,16H,(H,18,20)

InChI Key

QVNRBBGEPJSEFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)NC(=O)C3=CN=C4N(C3=O)C=CS4

Origin of Product

United States

Preparation Methods

Synthesis of Thiazolo-Pyrimidine Core

The thiazolo-pyrimidine scaffold is synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones. For example, ethyl acetoacetate reacts with thiourea under acidic conditions to form 2-amino-4-methylthiazole-5-carboxylate, which undergoes intramolecular cyclization with bromoacetic acid to yield the thiazolo-pyrimidine core.

Activation and Amide Coupling

The carboxylic acid group at position 6 of the thiazolo-pyrimidine core is activated using carbodiimide reagents (e.g., EDC or DCC) in the presence of HOBt. Subsequent coupling with 1H-indol-4-amine in anhydrous DMF at 0–5°C affords the target compound with yields ranging from 65% to 78%.

Key Reaction Parameters:

  • Temperature: 0–5°C (coupling step)

  • Solvent: DMF or THF

  • Catalysts: EDC/HOBt or DCC/DMAP

One-Pot Multi-Component Reactions (MCRs)

Recent advances utilize MCRs to streamline synthesis. A three-component reaction involving 1H-indol-4-amine, ethyl 2-chloroacetoacetate, and thiourea in ethanol under reflux achieves the thiazolo-pyrimidine framework in a single step. This method reduces purification steps and improves atom economy, yielding 58–72% of the final product.

Mechanistic Insights

  • Thiazole Formation : Thiourea reacts with ethyl 2-chloroacetoacetate to form a thiazolidinone intermediate.

  • Pyrimidine Cyclization : The intermediate undergoes dehydration and cyclization with in-situ-generated enamine from 1H-indol-4-amine.

  • Oxidation : Atmospheric oxygen or peroxides oxidize the intermediate to the 5-oxo derivative.

Enzymatic Synthesis Using Laccase

An eco-friendly approach employs Myceliophthora thermophila laccase to catalyze oxidative coupling. In this method:

  • Thiazolo[3,2-a]pyrimidine precursors are treated with laccase (5,000 U) in a water-ethyl acetate biphasic system.

  • The enzyme facilitates regioselective C–N bond formation between the indole and thiazolo-pyrimidine moieties.

Advantages:

  • Yields: 74–82%

  • Mild conditions (room temperature, pH 7.5–8.0)

  • Avoids toxic reagents.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A typical procedure involves:

  • Mixing 1H-indol-4-amine, thiazolo-pyrimidine-6-carbonyl chloride, and triethylamine in DMF.

  • Irradiating at 100°C for 10–15 minutes.

Outcomes:

  • Yield: 85–90%

  • Purity: >95% (HPLC)

  • Reaction time reduced from 12 hours to 15 minutes.

Solid-Phase Synthesis

For high-throughput applications, solid-phase methods using Wang resin have been developed:

  • Resin Functionalization : Wang resin is preloaded with Fmoc-protected 1H-indol-4-amine.

  • Coupling : The thiazolo-pyrimidine carboxylate is coupled using HATU/DIEA.

  • Cleavage : TFA/water (95:5) liberates the final compound.

Performance Metrics:

  • Yield: 70–75%

  • Purity: 90–92%.

Comparative Analysis of Methods

MethodYield (%)TimePurity (%)Scalability
Multi-Step Cyclization65–7812–24 h85–90Moderate
One-Pot MCRs58–726–8 h80–85High
Enzymatic Synthesis74–824–6 h88–93Low
Microwave-Assisted85–900.25 h>95High
Solid-Phase70–758–10 h90–92Medium

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but require rigorous drying.

  • Eco-friendly alternatives : Ethanol-water mixtures (4:1) achieve 80% yield in MCRs.

Catalytic Systems

  • Pd/C (5 mol%) : Improves cyclization yields to 88% in hydrogen atmosphere.

  • Ionic liquids : [BMIM][BF4] increases reaction rates by 30% in microwave-assisted synthesis.

Purification Techniques

  • Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7).

  • Recrystallization : Methanol/water (7:3) yields crystals with >99% purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole or thiazolopyrimidine moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1H-indol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation or modulate receptors that regulate inflammatory responses . The exact pathways depend on the specific biological context and the target cells or tissues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific combination of indole and thiazolopyrimidine moieties, which confer distinct chemical and biological properties

Biological Activity

N-(1H-indol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Features

The compound integrates structural features of indole, thiazole, and pyrimidine, which contribute to its unique reactivity and interaction profiles. The molecular formula is C19H18N4O3SC_{19}H_{18}N_{4}O_{3}S with a molecular weight of approximately 382.4 g/mol. The presence of the indole moiety is often associated with various pharmacological effects, while the thiazolo-pyrimidine structure enhances its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that this compound can act as an enzyme inhibitor in cancer-related pathways.

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties. In vitro studies revealed its effectiveness against a range of Gram-positive and Gram-negative bacteria. Specifically, it has been reported to outperform standard antibiotics in certain assays. The minimal inhibitory concentration (MIC) values indicate potent antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. In vitro assays have shown that it effectively suppresses COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound acts as a dual inhibitor of COX-1/2 and lipoxygenase pathways, which are critical in inflammatory responses.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : The compound promotes apoptosis through the activation of intrinsic pathways involving caspases.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

StudyFindings
Study 1Demonstrated significant anticancer activity against breast cancer cell lines with an IC50 value of 12 μM.
Study 2Showed potent antibacterial effects against MRSA with MIC values ranging from 0.5 to 2 μg/mL.
Study 3Reported anti-inflammatory effects in a carrageenan-induced paw edema model with a reduction in swelling comparable to indomethacin.

Q & A

Q. What are the optimized synthetic routes for N-(1H-indol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including condensation and cyclization of precursor molecules. For example:

  • Step 1 : Formation of the thiazolo[3,2-a]pyrimidine core via cyclization of thiourea derivatives with chloroacetic acid in the presence of sodium acetate (NaOAc) under reflux in acetic acid .
  • Step 2 : Introduction of the indole moiety through nucleophilic substitution or amide coupling .
    Key Variables :
    • Temperature : Cyclization steps often require reflux (e.g., 100–120°C in acetic acid) to achieve >70% yield .
    • Catalysts : NaOAc or triethylamine (TEA) accelerates cyclization and coupling steps .
    • Purification : Crystallization (e.g., ethyl acetate/ethanol mixtures) or column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for indole NH (~δ 10.5 ppm), thiazole protons (~δ 7.8–8.2 ppm), and pyrimidine carbonyl groups (~δ 165–170 ppm in ¹³C NMR) .
    • HSQC/HMBC : Confirms connectivity between the indole and thiazolo-pyrimidine moieties .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS detect [M+H]⁺ ions for molecular weight validation .

Q. What are the solubility and stability profiles under physiological conditions?

  • Solubility : Poor aqueous solubility (<0.1 mg/mL in PBS pH 7.4) but improves in DMSO (>50 mg/mL). Use co-solvents like PEG-400 for in vitro assays .
  • Stability : Stable at −20°C for >6 months. Degrades by ~15% after 24 hours at 37°C in serum-containing media due to esterase activity .

Advanced Research Questions

Q. How does the compound interact with enzymatic targets (e.g., kinases or oxidoreductases), and what computational tools validate these interactions?

  • Mechanistic Insights :
    • Docking studies (AutoDock Vina, Schrödinger Suite) suggest strong binding to COX-II (ΔG ≈ −9.2 kcal/mol) via hydrogen bonding with Arg120 and hydrophobic interactions with the thiazole ring .
    • In vitro assays show IC₅₀ = 1.2 µM against tyrosine kinases (e.g., EGFR), likely due to competitive inhibition at the ATP-binding site .
  • Validation :
    • Surface Plasmon Resonance (SPR) : Confirms binding affinity (KD ≈ 0.8 µM) .
    • Kinetic Assays : Michaelis-Menten plots reveal non-competitive inhibition for COX-II .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 2.5 µM in HeLa vs. 8.7 µM in MCF-7) may arise from:
    • Efflux Pump Activity : Overexpression of P-glycoprotein (MDR1) in resistant lines; use inhibitors like verapamil to confirm .
    • Metabolic Variability : LC-MS/MS quantifies intracellular metabolite levels (e.g., glutathione adducts) that reduce efficacy .
  • Experimental Design :
    • Include isogenic cell pairs (e.g., MDR1-transfected vs. parental) to isolate resistance mechanisms .

Q. How can structural modifications enhance selectivity for cancer vs. non-cancerous cells?

  • SAR Insights :
    • Indole Substitution : Adding electron-withdrawing groups (e.g., -NO₂ at C5 of indole) increases selectivity (SI > 10) by reducing off-target binding .
    • Thiazole Ring : Replacing sulfur with selenium improves redox-mediated cytotoxicity in hypoxic tumors .
  • Validation :
    • Transcriptomics : RNA-seq of treated cells identifies pathways (e.g., HIF-1α) modulated by derivatives .

Methodological Resources

Q. Table 1: Key Synthetic Intermediates

IntermediateRoleKey Spectral Data
5-Oxo-thiazolo[3,2-a]pyrimidine coreScaffold¹H NMR (DMSO-d6): δ 8.21 (s, 1H, thiazole-H)
3-Formyl-1H-indole-2-carboxylic acidIndole precursorIR: 1710 cm⁻¹ (C=O stretch)

Q. Table 2: Computational Tools for Target Validation

ToolApplicationOutput Metric
Molecular Dynamics (GROMACS)Binding stabilityRMSD < 2.0 Å over 100 ns
QSAR (DRAGON)Activity predictionr² > 0.85 for kinase inhibition

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